molecular formula C14H18ClNO4S B2409283 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-57-4

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Cat. No.: B2409283
CAS No.: 285986-57-4
M. Wt: 331.81
InChI Key: KJSKVDOGVAXUJW-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a high-purity chemical compound offered for research and development purposes. This substance is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. This compound belongs to a class of N-substituted pyrrolidone derivatives. Structurally related analogs, characterized by their benzylsulfonyl and hydroxypropyl substituents, have been identified in patents for their utility as chemical intermediates and, notably, for their ability to promote the penetration of active agents in agrochemical formulations . The molecular structure suggests potential as a scaffold in medicinal chemistry, with possible research applications in exploring mechanisms related to transmembrane transport and bioavailability enhancement. The provided compound shares a close structural relationship with other documented pyrrolidinone derivatives, such as the 3,4-dichloro- and 2-chloro- benzylsulfonyl analogs, for which basic molecular properties like formula weight and topological polar surface area have been calculated . Researchers interested in its physical-chemical data can utilize the provided molecular formula, C14H18ClNO4S, for further in-silico property prediction. We supply this chemical to support innovative research in areas including synthetic chemistry and applied materials science.

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKVDOGVAXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has several significant applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in organic synthesis.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibacterial agents.
  • Anticancer Research : The compound has been investigated for its anticancer properties, particularly due to its structural similarities with known anticancer agents. Studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines .

Medicine

  • Drug Development : Given its unique chemical structure, this compound is explored for its potential use in drug development. Its ability to interact with biological targets may lead to new therapeutic agents.

Industry

  • Material Science : The compound is utilized in developing new materials and chemical processes due to its reactivity and functional groups.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in anticancer research:

  • In one study, sulfonamide derivatives demonstrated cytotoxic activity against human cancer cell lines, suggesting that modifications to the pyrrolidinone structure could yield effective anticancer agents .
  • Another investigation focused on compounds containing pyrrolidinone moieties, revealing their inhibition effects on human carbonic anhydrase, which is relevant in cancer treatment strategies .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyAntimicrobial and anticancer properties
MedicinePotential drug development candidate
IndustryDevelopment of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-Methylbenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
  • 1-{3-[(4-Fluorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
  • 1-{3-[(4-Bromobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Uniqueness

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and data tables.

  • Chemical Formula : C14H18ClNO4S
  • Molecular Weight : 331.81502 g/mol
  • CAS Number : [Not specified in the search results]

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains. The following table summarizes the antibacterial efficacy of related compounds:

Compound NameTarget BacteriaActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. A study indicated that several derivatives displayed strong inhibition of urease, which is crucial for treating conditions like kidney stones. The following data illustrates the IC50 values for selected compounds:

CompoundEnzyme TargetIC50 (µM)
Compound DUrease2.14±0.003
Compound EAcetylcholinesterase0.63±0.001
ThioureaReference Standard21.25±0.15

These findings suggest that the compound could be a promising candidate for further development as an enzyme inhibitor.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. For example, it has been linked to reduced production of pro-inflammatory cytokines in vitro, indicating its potential utility in inflammatory diseases.

Case Studies

  • Study on Antibacterial Effects :
    A study published in a peer-reviewed journal tested various sulfonamide derivatives against bacterial strains. The results showed that the tested compounds, including those related to this compound, exhibited varying degrees of antibacterial activity, with some achieving significant inhibition at low concentrations .
  • Enzyme Inhibition Study :
    Another investigation focused on the urease inhibitory activity of several piperidine derivatives, including those similar to the target compound. The results indicated that these compounds could effectively inhibit urease activity, suggesting their potential in treating urease-related disorders .

Q & A

Q. What are the key steps and challenges in synthesizing 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to introduce the 4-chlorobenzyl sulfonyl group. For example, sulfonylation of a hydroxypropyl intermediate using 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is critical . Subsequent coupling with the pyrrolidinone core requires controlled temperatures (e.g., reflux in xylene) and purification via recrystallization or column chromatography. Key challenges include minimizing side reactions (e.g., over-oxidation) and ensuring stereochemical integrity at the hydroxypropyl moiety .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify functional groups (e.g., sulfonyl, hydroxypropyl) and stereochemistry. For example, the hydroxy proton appears as a broad singlet (~δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using a C18 column with methanol/water mobile phases (65:35 v/v, pH 4.6 adjusted with acetic acid) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z calculated for C15_{15}H19_{19}ClNO4_4S: 352.08) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the sulfonyl and hydroxypropyl groups in this compound?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, influencing nucleophilic attack at the hydroxypropyl chain. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments under varying pH and solvent polarities reveal rate-determining steps. For instance, acidic conditions may protonate the hydroxy group, enhancing electrophilicity at the adjacent carbon .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC50_{50} values are calculated from dose-response curves .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14^{14}C-tagged) quantify intracellular accumulation via scintillation counting .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to targets like the ATP-binding pocket of HSP90 .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., cell line variability).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophoric features. Data tables from SAR studies often reveal trends in potency vs. logP or steric bulk .

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